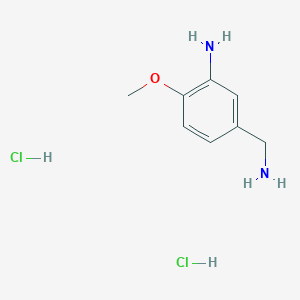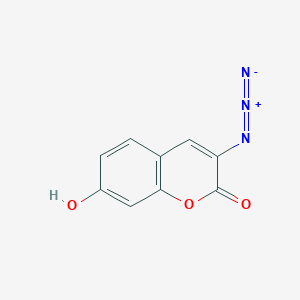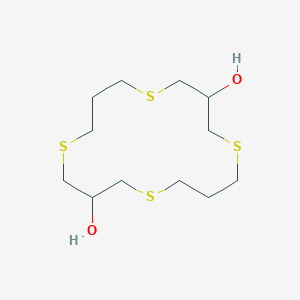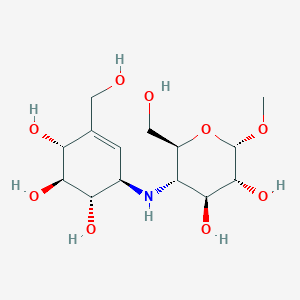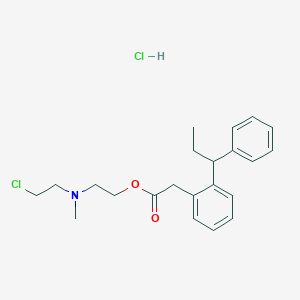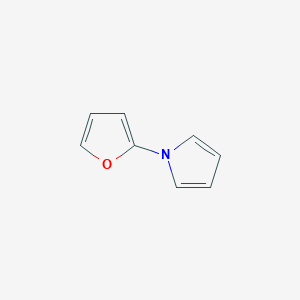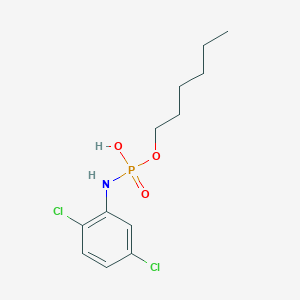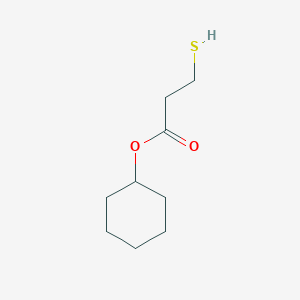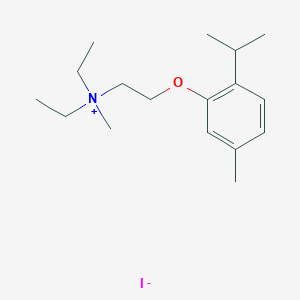
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide, commonly known as ABEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ABEI is a quaternary ammonium derivative that has been extensively studied for its use as a fluorescent probe in biochemical and physiological experiments. Additionally, we will list future directions for further research on ABEI.
Mécanisme D'action
ABEI acts as a fluorescent probe by binding to specific molecules or structures in the cell. When excited by light of a specific wavelength, ABEI emits light at a longer wavelength, which can be detected and measured. The emission intensity of ABEI is dependent on the local environment, such as pH, temperature, and the presence of other molecules. This property makes ABEI a useful tool for studying the behavior of molecules in living cells.
Effets Biochimiques Et Physiologiques
ABEI has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells or tissues and is not toxic at the concentrations typically used in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ABEI is its high sensitivity and specificity for fluorescent labeling. It has been shown to be more effective than other fluorescent probes in certain experiments. Additionally, ABEI is relatively easy to synthesize and is commercially available.
However, ABEI does have some limitations. It is not suitable for use in certain types of experiments, such as those involving pH-sensitive molecules. Additionally, ABEI has a relatively short fluorescent lifetime, which can limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on ABEI. One area of interest is the development of new derivatives of ABEI with enhanced fluorescent properties. Another area of research is the use of ABEI in combination with other fluorescent probes to study complex biological systems. Additionally, the use of ABEI in vivo is an area of active research, with the goal of developing new diagnostic and therapeutic applications.
Méthodes De Synthèse
The synthesis of ABEI involves a multi-step process that starts with the reaction of diethylamine with 2-bromoethyl methyl ether to form N,N-diethyl-2-bromoethyl methylamine. This compound is then reacted with thymol to form N,N-diethyl-2-(thymyloxy)ethylamine. Finally, the reaction of this compound with methyl iodide results in the formation of ABEI.
Applications De Recherche Scientifique
ABEI is primarily used as a fluorescent probe in biochemical and physiological experiments. It has been used to study the binding of acetylcholine to muscarinic receptors in living cells, as well as the activity of enzymes such as cholinesterase and acetylcholinesterase. ABEI has also been used to study the distribution of lipids in biological membranes and to monitor the activity of ion channels.
Propriétés
Numéro CAS |
102571-20-0 |
|---|---|
Nom du produit |
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide |
Formule moléculaire |
C17H30INO |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
diethyl-methyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C17H30NO.HI/c1-7-18(6,8-2)11-12-19-17-13-15(5)9-10-16(17)14(3)4;/h9-10,13-14H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
BGBASGWBMOITHT-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
SMILES canonique |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
Synonymes |
diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
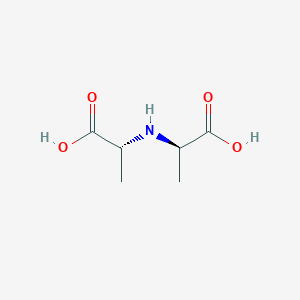
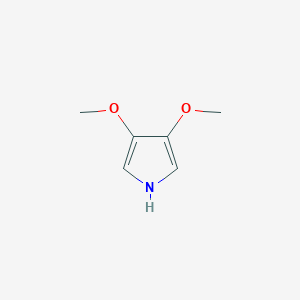
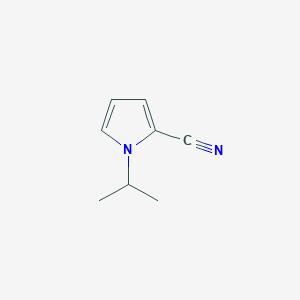
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
